molecular formula C2H4Cl8Si3 B3108424 1,1,1,3,3,5,5,5-Octachloro-1,3,5-trisilapentane CAS No. 16538-67-3

1,1,1,3,3,5,5,5-Octachloro-1,3,5-trisilapentane

Cat. No.: B3108424
CAS No.: 16538-67-3
M. Wt: 395.9 g/mol
InChI Key: RNRQKQHZWFHUHS-UHFFFAOYSA-N
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Description

1,1,1,3,3,5,5,5-Octachloro-1,3,5-trisilapentane is a high-purity organosilicon compound offered with a purity of 95% . With the CAS Number 16538-67-3 and a molecular weight of 395.53 g/mol , it is characterized by its molecular formula of C₂H₄Cl₈Si₃ . This reagent serves as a critical intermediate in synthetic chemistry, particularly in the development of novel siloxane-based materials. Its structure, featuring multiple reactive chlorine atoms, allows researchers to use it as a precursor for building complex silicon-oxygen frameworks or for introducing siloxane segments into larger molecules. Potential research applications include its use in the synthesis of specialty polymers, the surface modification of materials, and the creation of silicone-based fluids with tailored properties. The compound's mechanism of action hinges on the high reactivity of the Si-Cl bonds, which are susceptible to nucleophilic substitution, enabling the formation of new Si-O, Si-C, or other Si-heteroatom bonds. This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

trichloro-[[dichloro(trichlorosilylmethyl)silyl]methyl]silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4Cl8Si3/c3-11(4,1-12(5,6)7)2-13(8,9)10/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRQKQHZWFHUHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C([Si](C[Si](Cl)(Cl)Cl)(Cl)Cl)[Si](Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4Cl8Si3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1,1,1,3,3,5,5,5-Octachloro-1,3,5-trisilapentane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis typically yields silanols and hydrogen chloride .

Mechanism of Action

The mechanism of action of 1,1,1,3,3,5,5,5-Octachloro-1,3,5-trisilapentane involves its ability to react with various nucleophiles due to the presence of multiple chlorine atoms. These reactions can lead to the formation of new chemical bonds, making it a valuable intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs include other octachloro-substituted compounds, particularly those with high chlorine content and environmental or industrial relevance. Below is a detailed comparison based on the evidence provided:

Structural Analogs

Functional Analogs

Functional analogs include octachloro compounds with divergent backbones but overlapping hazards or applications:

Compound Name CAS Structure Type Key Uses Hazard Class
1,1,1,3,3,5,5,5-Octachloro-1,3,5-trisilapentane N/A Chlorinated trisilapentane Industrial precursor (inferred) Likely corrosive, reactive
Chlordane 57-74-9 Cyclodiene organochlorine Pesticide (historical) Highly toxic, persistent pollutant
1,3,4,5,6,8,8-Octachloro-hexahydro-methanoisobenzofuran 297-78-9 Methanoisobenzofuran Insecticide Highly toxic
Octachlorodibenzodioxin (OCDD) 3268-87-9 Dibenzo-p-dioxin Byproduct of combustion Carcinogenic, persistent
Octachlorodibenzofuran (OCDF) 39001-02-0 Dibenzofuran Byproduct of industrial processes Toxic, bioaccumulative

Key Findings:

  • Reactivity vs. Persistence: The trisilapentane derivative is expected to exhibit high reactivity (e.g., hydrolysis), unlike carbon-based organochlorines like Chlordane or OCDD, which persist in ecosystems due to stable C-Cl bonds .
  • Toxicity: Chlordane and OCDD are classified as highly toxic, with endocrine-disrupting and carcinogenic effects . The trisilapentane compound’s hazards likely stem from corrosivity and HCl release during decomposition.
  • Applications: Chlorinated silanes are niche industrial precursors, whereas octachloro organochlorines were historically used in agriculture (e.g., Chlordane) or formed unintentionally (e.g., OCDD in incineration) .

Biological Activity

1,1,1,3,3,5,5,5-Octachloro-1,3,5-trisilapentane (CAS Number: 31323-44-1) is a synthetic compound belonging to the class of chlorinated siloxanes. Due to its chemical structure and properties, it has garnered attention in various fields including environmental science and toxicology. This article aims to provide a detailed overview of the biological activity associated with this compound based on existing research and case studies.

  • Molecular Formula : C₅Cl₈Si₃
  • Molecular Weight : 399.88 g/mol
  • Density : 1.669 g/cm³
  • Boiling Point : 184°C

Biological Activity Overview

The biological activity of octachloro-1,3,5-trisilapentane is primarily characterized by its potential toxicity and environmental persistence. The compound exhibits various effects on biological systems which can be summarized as follows:

Toxicological Effects

  • Acute Toxicity : Studies have indicated that octachloro compounds can exhibit acute toxicity in aquatic organisms. For instance, the LC50 values (the concentration lethal to 50% of the test organisms) for several chlorinated compounds in fish have been documented to be low, indicating high toxicity levels.
  • Chronic Effects : Long-term exposure studies have shown that chlorinated siloxanes can lead to bioaccumulation in aquatic food chains. This raises concerns about their impact on higher trophic levels and potential human health risks through the consumption of contaminated fish.

Endocrine Disruption

Research has suggested that octachloro compounds may act as endocrine disruptors. This means they can interfere with hormonal systems in animals and potentially humans. The mechanisms include:

  • Alteration of hormone synthesis and metabolism.
  • Disruption of receptor binding activities.

Case Study 1: Aquatic Toxicity

In a study published by Chemsrc, octachloro-1,3,5-trisilapentane was tested for its effects on freshwater fish species. Results indicated significant mortality rates at concentrations above 10 µg/L over a 96-hour exposure period. The study concluded that this compound poses a considerable risk to aquatic life.

Case Study 2: Bioaccumulation Potential

A research article highlighted the bioaccumulation potential of chlorinated siloxanes in sediment-dwelling organisms. The findings showed that octachloro compounds could accumulate in the tissues of benthic organisms over time, leading to increased concentrations in predator species.

Research Findings

Recent studies have focused on understanding the mechanisms behind the biological activity of octachloro compounds:

StudyFindings
Sigma-AldrichInvestigated vapor absorption spectra indicating potential respiratory toxicity.
JICOSHDocumented regulations around industrial use due to environmental risks associated with chlorinated compounds.
MedChemExpressExplored potential signaling pathways affected by octachloro compounds in cellular models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1,3,3,5,5,5-Octachloro-1,3,5-trisilapentane

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